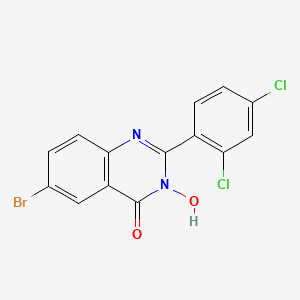

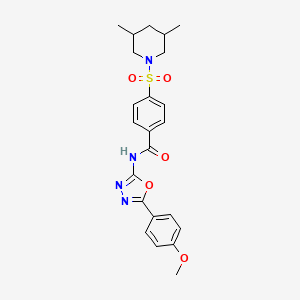

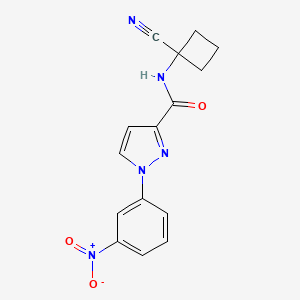

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a chemical compound with a molecular weight of 277.93 . It is a solid substance that is stored in an inert atmosphere, under -20C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine was achieved using microwave irradiation . Additionally, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .Molecular Structure Analysis

The linear formula of a similar compound, 6-Bromo-2,4-dichloroquinazoline, is C8H3BrCl2N2 . The InChI code is 1S/C8H3BrCl2N2/c9-4-1-2-6-5 (3-4)7 (10)13-8 (11)12-6/h1-3H .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a solid substance . It is stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

Accelerator Mass Spectrometry in Pharmacokinetics

Accelerator mass spectrometry (AMS) has been utilized in pharmacokinetic studies, such as in the analysis of samples from a human mass balance and metabolism study of a farnesyl transferase inhibitor. This study involved administering nanoCurie doses of the compound to healthy adult subjects and analyzing plasma, urine, and feces samples. AMS was instrumental in quantifying the plasma concentrations of drug-related carbon-14, determining the maximum concentration values, and analyzing the elimination patterns of the drug and its metabolites. The study highlighted AMS's sensitivity and its utility in phase I human pharmacokinetic studies where the administered radioactive dose is significantly lower than that used in conventional radioactive studies (Garner et al., 2002).

Dopamine Receptor Agonists in Parkinson's Disease Treatment

Research has been conducted on the effects of dopamine receptor agonists, like pramipexole and quinpirole, on dopamine neuron firing. These agonists, used in treating Parkinson's disease, have been shown to silence dopamine neuron firing when administered in accumulating doses. The study's comparison of pramipexole with other agonists, such as bromocriptine and lisuride, revealed differences in their ability to suppress dopamine neuron firing and their receptor selectivity. This research provides valuable insights into the mechanisms of action of these pharmacological agents and their potential efficacy in treating Parkinson's disease (Piercey et al., 1996).

Treatment of Hyperprolactinemia

Quinagolide, a non-ergot dopamine agonist, has been studied for its therapeutic potential in treating hyperprolactinemia. A double-blind study compared quinagolide with bromocriptine, demonstrating their therapeutic equivalence when administered once daily. The study provides evidence of the effectiveness and safety of these drugs in long-term use for treating hyperprolactinemia, suggesting that some patients who are intolerant of one drug may respond better to the other (Verhelst et al., 1991).

Mécanisme D'action

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromobutane, indicates that it is a highly flammable liquid and vapor . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-10(5-7)14(20)19(21)13(18-12)9-3-2-8(16)6-11(9)17/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCIAMDBHDKTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{[3-(trifluoromethyl)phenyl]methylidene}-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2648657.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2648661.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2648676.png)

![[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B2648677.png)